(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate
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Overview
Description
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate: is an organic compound that features a nitrophenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate typically involves the esterification of 4-nitrophenol with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is used as a reagent in organic synthesis, particularly in the preparation of other ester compounds and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly esterases and hydrolases, due to its ability to undergo hydrolysis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate involves its hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid. The hydrolysis reaction is facilitated by the presence of water and the catalytic activity of the enzyme. The released 4-nitrophenol can further participate in various biochemical pathways, depending on the biological context.
Comparison with Similar Compounds
(4-Nitrophenyl) acetate: Similar in structure but lacks the pyrrolidinone moiety.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)propionate: Similar but with a propionate group instead of an acetate group.
(4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)butyrate: Similar but with a butyrate group instead of an acetate group.
Uniqueness: (4-Nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate is unique due to the presence of both the nitrophenyl and pyrrolidinone groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
75659-75-5 |
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Molecular Formula |
C12H10N2O6 |
Molecular Weight |
278.22 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C12H10N2O6/c15-10-5-6-11(16)13(10)7-12(17)20-9-3-1-8(2-4-9)14(18)19/h1-4H,5-7H2 |
InChI Key |
LHHRLLVFMAVKBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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